![molecular formula C12H3Br3Cl2O B12900487 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan is a halogenated aromatic compound belonging to the dibenzofuran family. This compound is characterized by the presence of three bromine atoms and two chlorine atoms attached to the dibenzofuran core. Halogenated dibenzofurans are known for their stability and persistence in the environment, making them of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The reaction conditions often require the use of bromine and chlorine sources in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may involve multi-step processes to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the dibenzofuran ring.
Analyse Chemischer Reaktionen
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications:
Environmental Studies: Due to its persistence, it is studied for its environmental impact and behavior.
Chemical Research: It serves as a model compound for studying halogenated aromatic systems.
Biological Studies: Its interactions with biological systems are of interest, particularly in toxicology and pharmacology.
Industrial Applications: It may be used in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and reactivity. Pathways involved may include the activation or inhibition of specific enzymes, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan include other halogenated dibenzofurans such as:
- 3,6-Dichlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,6-Tetrabromodibenzofuran
These compounds share structural similarities but differ in the number and position of halogen atoms, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interactions.
Eigenschaften
Molekularformel |
C12H3Br3Cl2O |
|---|---|
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
3,4,6-tribromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br3Cl2O/c13-5-3-1-2-4-6-9(16)10(17)7(14)8(15)12(6)18-11(4)5/h1-3H |
InChI-Schlüssel |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
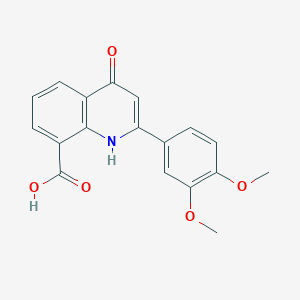
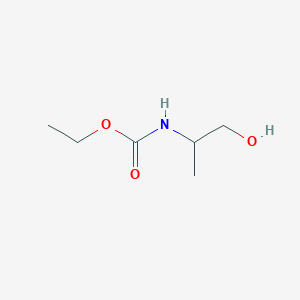
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
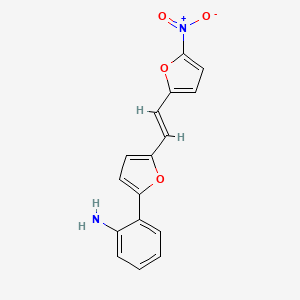
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)
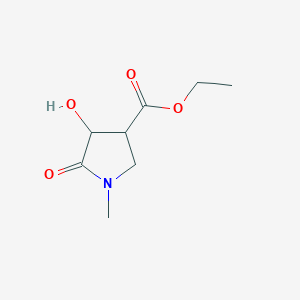
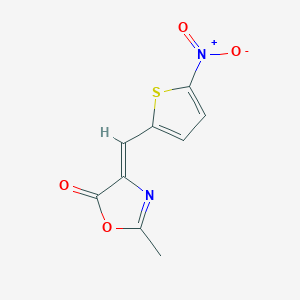
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)

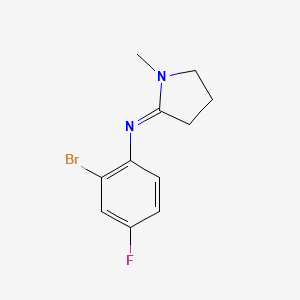
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
